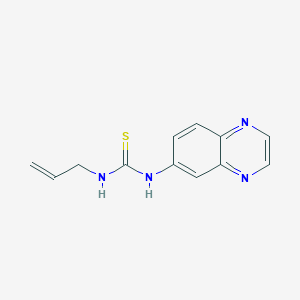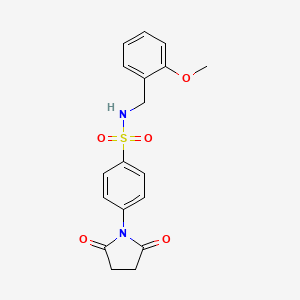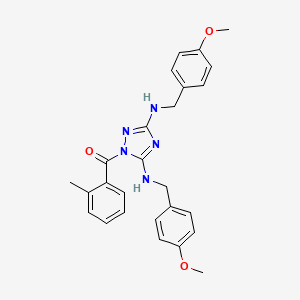
4-chlorophenyl 2-chloro-5-nitrobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chlorophenyl 2-chloro-5-nitrobenzenesulfonate is a chemical compound that has been widely used in scientific research for various applications. It is a sulfonated derivative of 4-chloronitrobenzene and has been found to exhibit significant biological activity.
Mécanisme D'action
The mechanism of action of 4-chlorophenyl 2-chloro-5-nitrobenzenesulfonate involves the inhibition of protein tyrosine phosphatases. These enzymes play a critical role in regulating cellular signaling pathways, and their dysregulation has been implicated in various diseases. By inhibiting these enzymes, 4-chlorophenyl 2-chloro-5-nitrobenzenesulfonate can modulate cellular signaling and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chlorophenyl 2-chloro-5-nitrobenzenesulfonate have been extensively studied. It has been found to exhibit potent inhibitory activity against several protein tyrosine phosphatases, including PTP1B, TCPTP, and SHP-2. This activity has been shown to modulate cellular signaling pathways and affect various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chlorophenyl 2-chloro-5-nitrobenzenesulfonate in lab experiments include its potent inhibitory activity against protein tyrosine phosphatases, its ability to modulate cellular signaling pathways, and its potential therapeutic applications. However, there are also limitations to its use, including its toxicity and potential side effects.
Orientations Futures
There are several future directions for the use of 4-chlorophenyl 2-chloro-5-nitrobenzenesulfonate in scientific research. These include:
1. Further elucidation of its mechanism of action and its effects on cellular signaling pathways.
2. Development of more potent and selective inhibitors of protein tyrosine phosphatases.
3. Investigation of its potential therapeutic applications in diseases such as cancer, diabetes, and autoimmune disorders.
4. Evaluation of its toxicity and potential side effects in preclinical and clinical studies.
Conclusion:
In conclusion, 4-chlorophenyl 2-chloro-5-nitrobenzenesulfonate is a chemical compound that has been widely used in scientific research for various applications. Its potent inhibitory activity against protein tyrosine phosphatases makes it a potential therapeutic target for diseases such as cancer, diabetes, and autoimmune disorders. Further research is needed to fully elucidate its mechanism of action, develop more potent and selective inhibitors, and evaluate its potential therapeutic applications and toxicity.
Méthodes De Synthèse
The synthesis of 4-chlorophenyl 2-chloro-5-nitrobenzenesulfonate involves the sulfonation of 4-chloronitrobenzene with chlorosulfonic acid. The resulting product is then treated with sodium hydroxide to obtain the final product. The reaction scheme is shown below:
Applications De Recherche Scientifique
4-chlorophenyl 2-chloro-5-nitrobenzenesulfonate has been widely used in scientific research for various applications. It has been found to exhibit significant biological activity, particularly as an inhibitor of protein tyrosine phosphatases. This activity makes it a potential therapeutic target for diseases such as cancer, diabetes, and autoimmune disorders.
Propriétés
IUPAC Name |
(4-chlorophenyl) 2-chloro-5-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO5S/c13-8-1-4-10(5-2-8)20-21(18,19)12-7-9(15(16)17)3-6-11(12)14/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDJQDBLONFVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl 2-chloro-5-nitrobenzenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5209770.png)
methanol](/img/structure/B5209776.png)


![1-(2-furyl)-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5209804.png)
![(3aS*,6aR*)-5-(4,6-dimethoxy-2-pyrimidinyl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5209819.png)



![4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5209840.png)

![2-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-fluorobenzamide](/img/structure/B5209852.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5209857.png)
![2-[4-(1H-indol-3-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5209877.png)